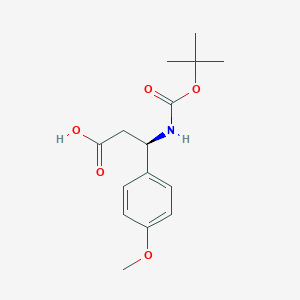

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Descripción general

Descripción

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Hydrolysis: Produces the free amino acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Forms oxidized or reduced products, respectively.

Aplicaciones Científicas De Investigación

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area being investigated.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group on the phenyl ring.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy-substituted phenyl ring. This combination imparts specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .

Actividad Biológica

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as Boc-L-tyrosine, is a derivative of tyrosine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyphenyl moiety. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 500788-87-4

- Structure : The compound features a propanoic acid backbone with an amino group protected by a Boc group and a methoxy-substituted phenyl ring.

The biological activity of this compound can be attributed to its structural similarity to amino acids and its ability to interact with various biological targets.

-

Inhibition of Enzymes :

- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer biology .

- Cellular Effects :

In Vitro Studies

Recent research has demonstrated the compound's efficacy in various in vitro assays:

- HDAC Inhibition : In studies involving recombinant HDAC isoforms, this compound exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating significant inhibitory activity .

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, where it induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of multipolar spindle formation in centrosome-amplified cells, leading to aberrant cell division and eventual cell death .

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on human breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Comparative Analysis with Other Compounds :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 500788-87-4 |

| HDAC Inhibition IC50 | 14 - 67 nM |

| Cytotoxicity (IC50 in cancer cells) | Micromolar range |

Propiedades

IUPAC Name |

(3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAAZWPTEYZZIW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365690 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-87-4 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.